An In-depth Technical Guide to 3'-Methyl-3-phenylpropiophenone: Synthesis, Characterization, and Scientific Context
An In-depth Technical Guide to 3'-Methyl-3-phenylpropiophenone: Synthesis, Characterization, and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3'-Methyl-3-phenylpropiophenone, a ketone of interest in organic synthesis and potentially in medicinal chemistry. Given the limited availability of direct experimental data for this specific molecule, this document establishes a robust framework for its synthesis and characterization based on established chemical principles and data from structurally analogous compounds. The methodologies detailed herein are designed to be self-validating, providing researchers with the necessary protocols for in-house synthesis and analysis.
Compound Profile: 3'-Methyl-3-phenylpropiophenone
3'-Methyl-3-phenylpropiophenone, systematically named 1-(3-methylphenyl)-3-phenylpropan-1-one, is an aromatic ketone featuring a phenyl group and a 3-methylphenyl (m-tolyl) group connected by a three-carbon chain with a carbonyl functionality.
| Identifier | Value | Source |
| CAS Number | 54095-43-1 | [1][2] |
| Molecular Formula | C₁₆H₁₆O | [1][2] |
| Molecular Weight | 224.30 g/mol | [2] |
| SMILES | O=C(C1=CC=CC(C)=C1)CCC2=CC=CC=C2 | [2] |
The structure of 3'-Methyl-3-phenylpropiophenone is depicted below:
Caption: Chemical structure of 3'-Methyl-3-phenylpropiophenone.
Synthesis of 3'-Methyl-3-phenylpropiophenone
A plausible and efficient method for the synthesis of 3'-Methyl-3-phenylpropiophenone is the Friedel-Crafts acylation of toluene with 3-phenylpropionyl chloride.[3][4] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.
Reaction Mechanism
The synthesis proceeds via the formation of an acylium ion from 3-phenylpropionyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This highly electrophilic acylium ion is then attacked by the electron-rich toluene ring. Due to the electron-donating nature of the methyl group on toluene, the acylation is directed to the ortho and para positions. The meta-isomer, 3'-Methyl-3-phenylpropiophenone, is expected to be a minor product in a standard Friedel-Crafts reaction. However, the reaction conditions can be optimized to influence the isomeric ratio.
Caption: Friedel-Crafts acylation for the synthesis of 3'-Methyl-3-phenylpropiophenone.
Experimental Protocol
This protocol is a general guideline for the Friedel-Crafts acylation and should be adapted and optimized based on laboratory conditions and safety assessments.
Materials:
-
3-Phenylpropionyl chloride
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Toluene
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Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
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5% Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, suspend anhydrous AlCl₃ in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon).
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Addition of Acyl Chloride: Cool the suspension in an ice bath. Add a solution of 3-phenylpropionyl chloride in anhydrous CH₂Cl₂ dropwise from the dropping funnel to the stirred suspension.
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Addition of Toluene: After the addition of the acyl chloride is complete, add toluene dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition of toluene, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Extraction: Separate the organic layer and extract the aqueous layer with CH₂Cl₂. Combine the organic extracts.
-
Washing: Wash the combined organic layers sequentially with 5% HCl, water, saturated NaHCO₃ solution, and brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to isolate 3'-Methyl-3-phenylpropiophenone from its ortho and para isomers.
Spectroscopic Characterization
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic chain protons, and the methyl group protons.
| Expected Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.1-7.8 | Multiplet | 9H | Aromatic Protons |
| ~3.0-3.3 | Triplet | 2H | -CO-CH₂- |
| ~2.8-3.1 | Triplet | 2H | -CH₂-Ph |
| ~2.4 | Singlet | 3H | Ar-CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum will provide information on the number and chemical environment of the carbon atoms.
| Expected Chemical Shift (δ) ppm | Assignment |
| ~199 | C=O |
| ~125-145 | Aromatic Carbons |
| ~40 | -CO-CH₂- |
| ~30 | -CH₂-Ph |
| ~21 | Ar-CH₃ |
IR (Infrared) Spectroscopy
The IR spectrum will be characterized by a strong absorption band for the carbonyl group and bands corresponding to the aromatic rings.
| Expected Frequency (cm⁻¹) | Functional Group |
| ~1685 | C=O (Ketone) Stretch |
| ~3000-3100 | Aromatic C-H Stretch |
| ~1450-1600 | Aromatic C=C Stretch |
Mass Spectrometry (MS)
Mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Assignment |
| 224 | [M]⁺ (Molecular Ion) |
| 119 | [CH₃-C₆H₄-CO]⁺ |
| 105 | [C₆H₅-CH₂-CH₂]⁺ |
| 91 | [C₆H₅-CH₂]⁺ |
Potential Applications
While specific applications for 3'-Methyl-3-phenylpropiophenone are not extensively documented, its structural motifs suggest potential utility in several areas of chemical and pharmaceutical research. As a ketone, it can serve as a versatile intermediate in organic synthesis for the construction of more complex molecules. A related compound, 3'-methyl propiophenone, is a key intermediate in the preparation of bupropion analogues, which are used in the treatment of depression.[6] This suggests that 3'-Methyl-3-phenylpropiophenone could also be explored as a building block for novel therapeutic agents.
Conclusion
This technical guide provides a foundational understanding of 3'-Methyl-3-phenylpropiophenone, outlining its chemical identity, a robust synthetic route via Friedel-Crafts acylation, and a predictive framework for its spectroscopic characterization. The detailed protocols and expected data serve as a valuable resource for researchers aiming to synthesize and study this compound. The structural similarity to key pharmaceutical intermediates suggests that further investigation into the applications of 3'-Methyl-3-phenylpropiophenone, particularly in medicinal chemistry, is a promising avenue for future research.
References
-
NextSDS. 3'-METHYL-3-PHENYLPROPIOPHENONE — Chemical Substance Information. [Link]
- Google Patents. CN111393272A - Synthetic method of 3' -methyl propiophenone.
-
University of Wisconsin-Madison. 13 Friedel-Crafts Acylation. [Link]
-
Mount Holyoke College. Experiment 1: Friedel-Crafts Acylation. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. 54095-43-1|3'-Methyl-3-phenylpropiophenone|BLD Pharm [bldpharm.com]
- 3. 傅-克酰基化反应 [sigmaaldrich.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN111393272A - Synthetic method of 3' -methyl propiophenone - Google Patents [patents.google.com]
